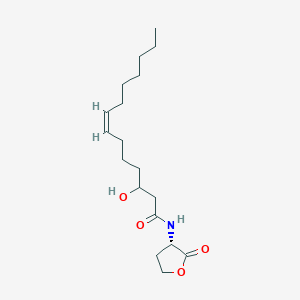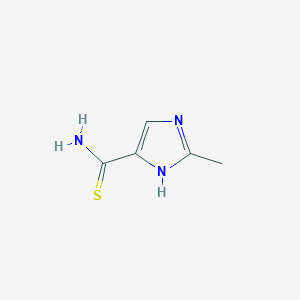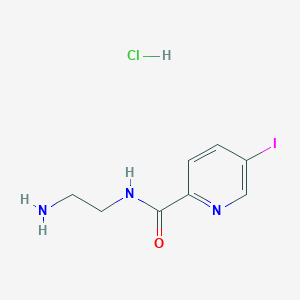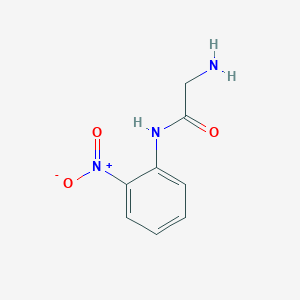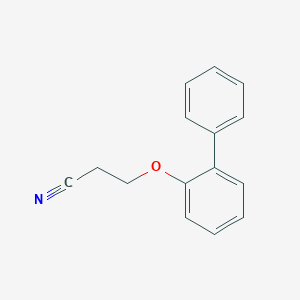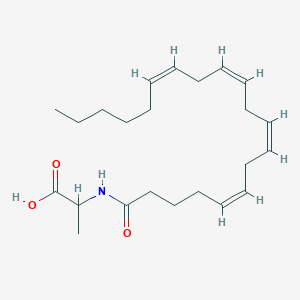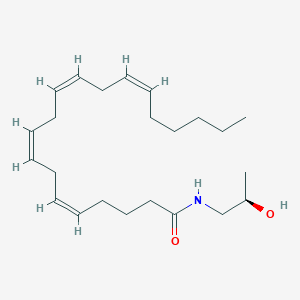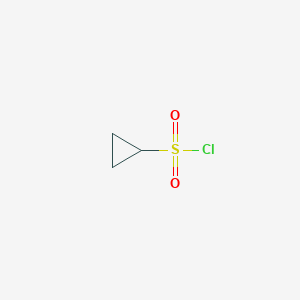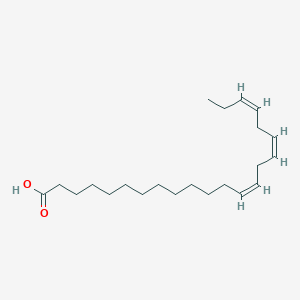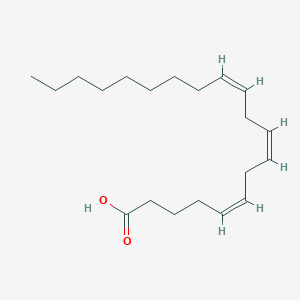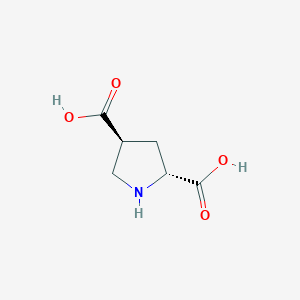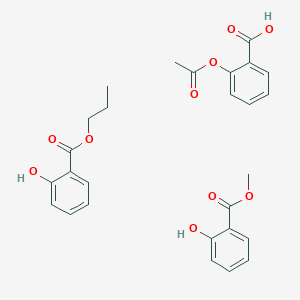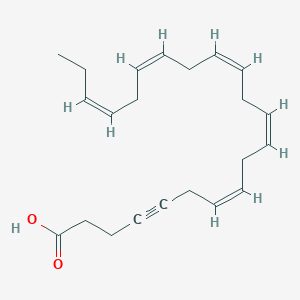![molecular formula C10H15NO4 B164329 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) CAS No. 131588-96-0](/img/structure/B164329.png)
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI), commonly known as CBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. While CBDA is not found in significant quantities in the plant, it can be synthesized in the laboratory and has shown promise as a potential treatment for a range of conditions.
作用機序
The exact mechanism of action of CBDA is not yet fully understood, but it is thought to interact with the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain, inflammation, and immune function. CBDA is thought to interact with the cannabinoid receptors in the body, which may help to modulate these processes.
生化学的および生理学的効果
CBDA has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its potential anti-inflammatory properties, CBDA has also been found to have potential anti-tumor effects. In one study, CBDA was found to inhibit the growth of human breast cancer cells in vitro. CBDA has also been found to have potential neuroprotective effects, with studies suggesting that it may help to protect against neurodegenerative conditions such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of CBDA is that it can be synthesized in the laboratory, which allows for greater control over the purity and concentration of the compound. However, one limitation is that CBDA is not found in significant quantities in the cannabis plant, which may limit its potential as a natural treatment option.
将来の方向性
There are a number of potential future directions for research on CBDA. One area of interest is the development of CBDA-based treatments for inflammatory conditions such as arthritis. Another area of interest is the potential use of CBDA as a treatment for neurodegenerative conditions such as Alzheimer's disease. Additionally, researchers may continue to explore the potential anti-tumor effects of CBDA, with the goal of developing new cancer treatments. Finally, researchers may also explore the potential use of CBDA in combination with other cannabinoids or drugs, in order to enhance its therapeutic effects.
合成法
CBDA can be synthesized in the laboratory using a variety of methods. One commonly used method involves the reaction of cyclobutenedione with an ethyl ester of propargyl alcohol, followed by reduction of the resulting product with sodium borohydride. Another method involves the reaction of cyclobutenedione with an ethyl ester of 3-hydroxypropylamine, followed by reduction of the resulting product with lithium aluminum hydride.
科学的研究の応用
CBDA has been the subject of extensive scientific research, with studies suggesting that it may have potential therapeutic applications in a range of conditions. One area of research has focused on CBDA's potential anti-inflammatory properties. In one study, CBDA was found to inhibit the production of inflammatory cytokines in cultured human cells, suggesting that it may have potential as a treatment for inflammatory conditions such as arthritis.
特性
CAS番号 |
131588-96-0 |
|---|---|
製品名 |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC名 |
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
正規SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
同義語 |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
